molecular formula C24H20FNO4 B557886 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid CAS No. 177966-64-2

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Cat. No. B557886
M. Wt: 405.4 g/mol
InChI Key: IXUMACXMEZBPJG-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Analytical Chemistry

The ninhydrin reaction, utilized for analyzing primary amino groups in amino acids, peptides, and proteins, is fundamental in agricultural, biomedical, and food sciences. It provides a unique chromogenic reaction forming Ruhemann's purple (RP) with all reacting primary amines, crucial for detecting and quantifying these molecules across various disciplines. This reaction underpins many analytical techniques, serving as a cornerstone in protein and peptide analysis (Friedman, 2004).

Drug Synthesis and Biomaterials

Levulinic acid (LEV), derived from biomass, showcases the potential of carboxylic acid derivatives in synthesizing drugs and medical materials. It underlines a sustainable approach to drug synthesis, highlighting the flexibility of carboxyl and carbonyl groups in forming various medicinally active functional groups. This strategy not only makes drug synthesis more cost-effective but also cleaner, emphasizing the role of such compounds in future medicinal chemistry (Zhang et al., 2021).

Biopolymer Research

Research into polyhydroxyalkanoates (PHAs) and related chiral hydroxyalkanoic acids (RHAs) illustrates the significance of carboxylic acid derivatives in developing biodegradable polymers for food packaging and biomedical applications. This work emphasizes the metabolic and process engineering strategies to produce and recover PHAs and RHAs, demonstrating the role of these compounds in creating sustainable materials with adjustable properties for specific applications (Yáñez et al., 2020).

Phosphonic Acid in Material Science

The phosphonic acid group, due to its structural analogy with the phosphate moiety, finds applications in designing supramolecular materials, surface functionalization, and as bioactive compounds. Its role in creating hybrid materials and for bone targeting demonstrates the versatility of carboxylic acid derivatives in both biological and material science contexts (Sevrain et al., 2017).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUMACXMEZBPJG-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583795
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

CAS RN

177966-64-2
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177966-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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